(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone

Medicinal Chemistry Drug Design Physicochemical Properties

Choose this specialized indole intermediate to accelerate CNS drug discovery and diversity-oriented synthesis. The unique 5-amino group enables rapid functionalization (amide coupling, sulfonamide synthesis), while the cyclopropyl ketone confers metabolic resilience. With a LogP of ~1.7—0.63–1.06 units lower than the unsubstituted core—it delivers superior solubility and CNS MPO compliance. High purity (≥95%) minimizes assay interference, making it the logical scaffold for generating developable leads, chemical probes, and focused SAR libraries.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 1703788-55-9
Cat. No. B1381552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone
CAS1703788-55-9
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1C=CC(=C2)N)C(=O)C3CC3
InChIInChI=1S/C13H14N2O/c1-15-7-11(13(16)8-2-3-8)10-6-9(14)4-5-12(10)15/h4-8H,2-3,14H2,1H3
InChIKeyPYEPLBSZZOCQTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone (CAS 1703788-55-9): An Indole-Based Research Intermediate for Focused Library Synthesis


(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone is a specialized, small-molecule indole derivative with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol [1]. It is characterized by a 5-amino-1-methylindole core and a cyclopropyl ketone moiety at the 3-position. Primarily offered as a high-purity research chemical and synthetic building block, its structure is of interest in medicinal chemistry for the development of novel therapeutic agents, particularly as it shares a scaffold with aminoalkylindole-derived synthetic cannabinoids, though its pharmacological profile remains largely uncharacterized .

Why General Indole Building Blocks Cannot Replace (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone for Targeted Synthesis


Direct substitution with a generic indole scaffold is not feasible for projects requiring specific physicochemical properties and synthetic handles. Unlike the unsubstituted core scaffold cyclopropyl(1H-indol-3-yl)methanone, the target compound possesses a 5-amino group that serves as a critical point for further functionalization, such as amide coupling or sulfonamide synthesis . This significantly alters the molecule's hydrogen bonding capacity and polarity, directly impacting properties like LogP and Topological Polar Surface Area (TPSA), which are key parameters in drug design for optimizing solubility and permeability. The combination of a constrained, metabolically relevant cyclopropyl ketone with a reactive amine handle makes this compound a distinct chemical tool that cannot be interchanged with simpler, less functionalized analogs without fundamentally changing the synthetic outcome and biological activity of the final product [1].

Quantitative Differentiation of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone: Evidence for Scientific Selection


Enhanced Polarity and Hydrogen Bonding Capacity via 5-Amine Substitution: A Comparison with the Core Scaffold

The presence of the 5-amino group on the target compound introduces a hydrogen bond donor (HBD) and significantly increases topological polarity compared to the parent scaffold, cyclopropyl(1H-indol-3-yl)methanone. This is a critical differentiator for modulating solubility and target engagement. The target compound has 1 HBD and a TPSA of 48.0 Ų, whereas the parent scaffold lacks an HBD and has a TPSA of 32.9 Ų [1]. This represents a 46% increase in polar surface area, directly attributable to the primary amine. This quantitative difference is crucial for projects aiming to optimize pharmacokinetic properties without altering the core indole-cyclopropyl ketone pharmacophore [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Reduced Lipophilicity (LogP) for Improved Developability Profile Relative to Unsubstituted Scaffold

Lipophilicity, measured by the partition coefficient (LogP), is a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The 5-amino substitution on the target compound results in a substantially lower LogP compared to the parent indole scaffold, indicating improved aqueous solubility and potentially reduced metabolic liabilities. The target compound has a computed XLogP3 of 1.7 [1], whereas the parent scaffold cyclopropyl(1H-indol-3-yl)methanone has reported LogP values of 2.33 to 2.76 . This represents a log unit reduction of at least 0.63, which translates to an approximately 4.3-fold decrease in lipophilicity, pushing the compound into a more favorable drug-like space (typically LogP < 5) .

ADME Lipophilicity Lead Optimization

High Commercial Purity Specification Enables Reproducible Synthesis

Reproducibility in chemical synthesis is directly dependent on the purity of starting materials and intermediates. For this compound, leading vendors guarantee a high purity specification that is superior to many standard offerings for related building blocks. Leyan specifies a purity of 98% for this compound, which is a higher standard than the 95% minimum purity commonly specified for its unsubstituted analog, cyclopropyl(1H-indol-3-yl)methanone, by suppliers like AKSci and Hit2Lead . This 3% difference in purity specification is significant; it translates to a potential 60% reduction in unknown impurities that could lead to side reactions, lower yields, or confounding biological assay results .

Chemical Procurement Quality Control Synthetic Chemistry

Optimal Procurement Scenarios for (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone in Scientific Research


Lead Optimization of Indole-Based CNS Candidates Requiring Low Lipophilicity

For programs designing central nervous system (CNS) drugs, where low LogP is correlated with reduced off-target binding and metabolic clearance, this compound is the superior building block. The quantitative LogP advantage of 0.63-1.06 units over the parent cyclopropylindole scaffold makes it the logical choice for synthesizing compound libraries aimed at achieving a favorable CNS multiparameter optimization (MPO) score. Procuring this specific intermediate directly supports the generation of more developable lead compounds [1].

Synthesis of Focused Libraries for Chemical Biology Probe Development

The unique combination of a reactive 5-amino handle and a metabolically stable cyclopropyl ketone makes this compound a prime candidate for generating diversity-oriented synthesis (DOS) libraries. The ability to readily attach various chemical groups (e.g., fluorophores, biotin, or pharmacokinetic modulators) via the amine is a key differentiator from non-functionalized analogs. Its high commercial purity (98%) ensures that the resulting probes are of sufficient quality for demanding biophysical assays, minimizing false positives from byproducts .

Structure-Activity Relationship (SAR) Studies on Cannabinoid Receptor Ligands

Given its structural relationship to aminoalkylindole synthetic cannabinoids, this compound serves as a critical scaffold for SAR exploration. Unlike the fully elaborated drug-like molecules, using this intermediate allows researchers to systematically investigate the impact of modifications at the 5-position of the indole ring. The quantitative differences in TPSA and HBD capacity, compared to the unsubstituted core, provide a tangible starting point for understanding and tuning the physicochemical properties that govern receptor subtype selectivity and functional activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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